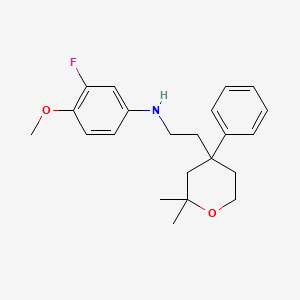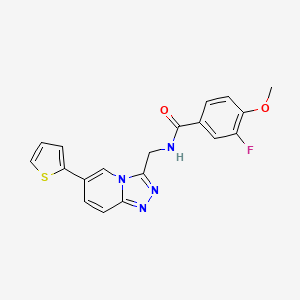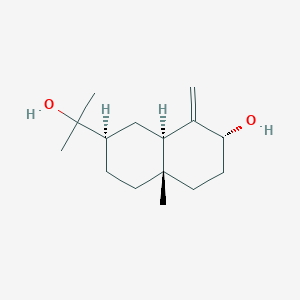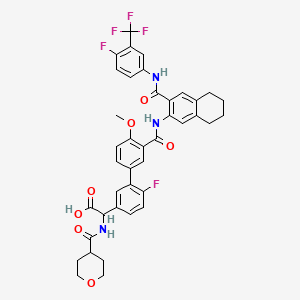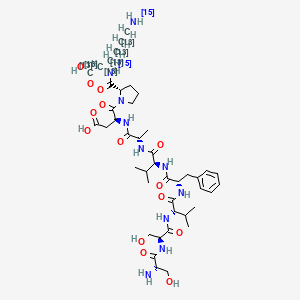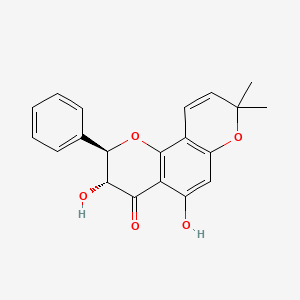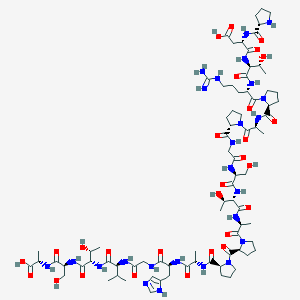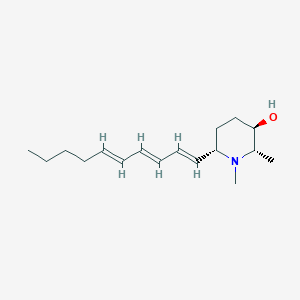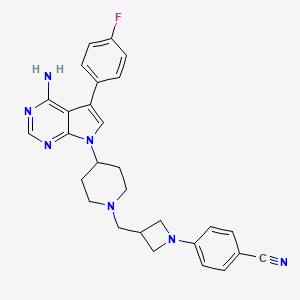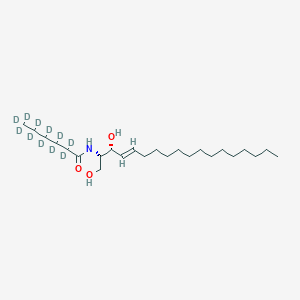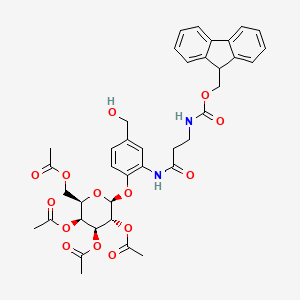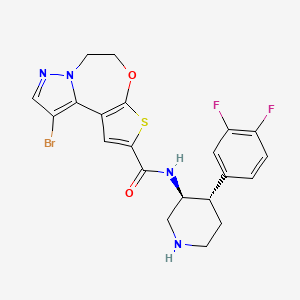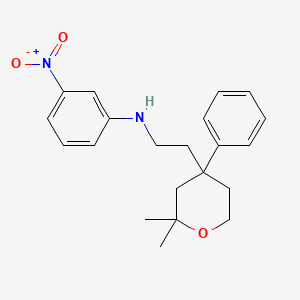
Icmt-IN-19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Icmt-IN-19 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins such as Ras. This compound has shown significant potential in inhibiting the activity of ICMT, with an IC50 value of 0.026 micromolar . The inhibition of ICMT has been linked to promising anti-cancer activity, making this compound a compound of interest in cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-19 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an indole-based core structure, followed by functional group modifications to enhance the inhibitory activity against ICMT. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Icmt-IN-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce different substituents on the indole core, affecting the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in halogenated or alkylated products .
科学研究应用
Icmt-IN-19 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of ICMT and its effects on protein prenylation.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving Ras proteins.
作用机制
Icmt-IN-19 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of isoprenylated proteins, a crucial step for their proper localization and function. By inhibiting ICMT, this compound disrupts the post-translational modification of proteins like Ras, leading to mislocalization and impaired signaling. This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Cysmethynil: A prototypical ICMT inhibitor with similar inhibitory activity but lower solubility.
Compound D2-1: An ICMT inhibitor with an octyl group in R1 and a 3-chloro-4-fluoro-phenyl group in R2, showing effective ICMT inhibitory activity.
UCM-1336: Another ICMT inhibitor that has shown efficacy in preclinical studies.
Uniqueness of Icmt-IN-19
This compound stands out due to its high potency and selectivity for ICMT, with an IC50 value of 0.026 micromolar. Its unique chemical structure allows for effective inhibition of ICMT, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C21H26N2O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-nitroaniline |
InChI |
InChI=1S/C21H26N2O3/c1-20(2)16-21(12-14-26-20,17-7-4-3-5-8-17)11-13-22-18-9-6-10-19(15-18)23(24)25/h3-10,15,22H,11-14,16H2,1-2H3 |
InChI 键 |
XBQZRCWMRJRSES-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




